molecular formula C41H34O27 B12831956 Penta-O-galloyl-I(2)-D-glucose hydrate

Penta-O-galloyl-I(2)-D-glucose hydrate

Cat. No.: B12831956
M. Wt: 958.7 g/mol
InChI Key: JCJIMLXECAATFH-YUUKOJDWSA-N
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Description

Penta-O-galloyl-I(2)-D-glucose hydrate is a polyphenolic compound known for its significant biological activities. It is a type of gallotannin, which is a class of hydrolyzable tannins. This compound is composed of a glucose molecule esterified with five gallic acid units. It is found in various plants and is known for its antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Penta-O-galloyl-I(2)-D-glucose hydrate typically involves the esterification of glucose with gallic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include:

    Temperature: Typically around 60-80°C.

    Solvent: Commonly used solvents include methanol, ethanol, or acetone.

    Reaction Time: The reaction can take several hours to complete.

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The process is optimized for higher yields and purity, often involving:

    Continuous Stirred Tank Reactors (CSTR): For continuous production.

    Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Penta-O-galloyl-I(2)-D-glucose hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can lead to the formation of simpler phenolic compounds.

    Substitution: The hydroxyl groups in the gallic acid units can undergo substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products Formed

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Reduction Products: Simpler phenolic compounds.

    Substitution Products: Esterified or etherified derivatives.

Scientific Research Applications

Penta-O-galloyl-I(2)-D-glucose hydrate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying polyphenolic chemistry and tannin interactions.

    Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.

    Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.

    Industry: Used in the food and beverage industry as a natural antioxidant and preservative.

Mechanism of Action

The mechanism of action of Penta-O-galloyl-I(2)-D-glucose hydrate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Epigallocatechin gallate (EGCG): Found in green tea, known for its antioxidant and anticancer properties.

    Ellagic Acid: Found in fruits like pomegranates and berries, known for its antioxidant and anti-inflammatory effects.

    Tannic Acid: A type of tannin found in various plants, used as an astringent and antioxidant.

Uniqueness

Penta-O-galloyl-I(2)-D-glucose hydrate is unique due to its specific structure, which allows it to interact with multiple biological targets and exhibit a wide range of biological activities. Its multiple gallic acid units provide strong antioxidant properties, making it more potent compared to similar compounds.

Properties

Molecular Formula

C41H34O27

Molecular Weight

958.7 g/mol

IUPAC Name

[(3S,5S,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate;hydrate

InChI

InChI=1S/C41H32O26.H2O/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16;/h1-10,27,33-35,41-56H,11H2;1H2/t27?,33-,34?,35-,41-;/m0./s1

InChI Key

JCJIMLXECAATFH-YUUKOJDWSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2[C@@H](C([C@@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O

Origin of Product

United States

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